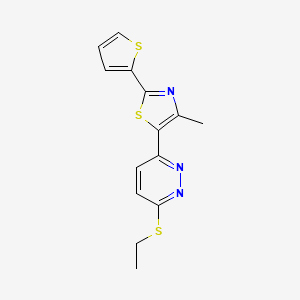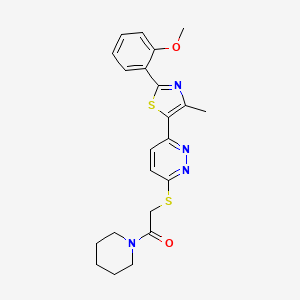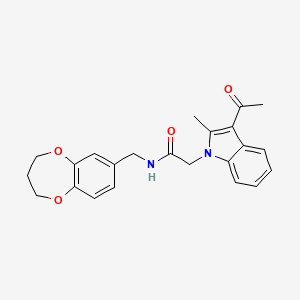![molecular formula C19H24ClN5O3S B11244354 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine](/img/structure/B11244354.png)
4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-chlorobenzenesulfonyl chloride with piperazine to form 4-(2-chlorobenzenesulfonyl)piperazine.
Pyrimidine Ring Formation: The next step includes the synthesis of the pyrimidine ring, which can be achieved by reacting 2-chlorobenzenesulfonyl piperazine with appropriate pyrimidine precursors under controlled conditions.
Morpholine Addition: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can be performed on the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the benzene ring.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and morpholine rings can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
類似化合物との比較
Similar Compounds
- 4-(2-Chlorobenzenesulfonyl)piperazine
- 6-Methylpyrimidine
- Morpholine derivatives
Uniqueness
What sets 4-{2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-YL}morpholine apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
特性
分子式 |
C19H24ClN5O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
4-[2-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24ClN5O3S/c1-15-14-18(23-10-12-28-13-11-23)22-19(21-15)24-6-8-25(9-7-24)29(26,27)17-5-3-2-4-16(17)20/h2-5,14H,6-13H2,1H3 |
InChIキー |
UXAPBNIRWTYIMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244284.png)
![7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244290.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11244301.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11244302.png)
![N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-N'-[(pyridin-2-YL)methyl]ethanediamide](/img/structure/B11244309.png)

![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B11244339.png)
![N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244347.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244353.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B11244359.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244360.png)
![N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11244366.png)

